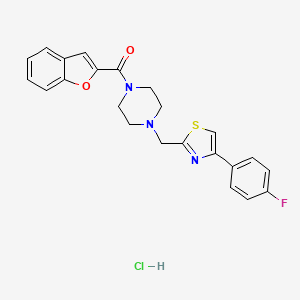

Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

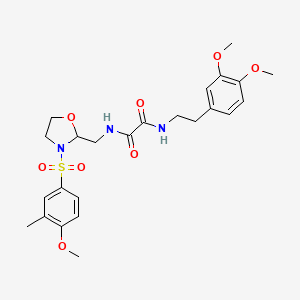

The compound “Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant and beta-adrenolytic activity . It contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .

Synthesis Analysis

The synthesis of similar benzofuran derivatives has been performed . A one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded a compound with an 83% yield .

Molecular Structure Analysis

The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . The benzofuran and piperazine moieties are connected by an ethyl chain, the moieties forming a dihedral angle of 163.12 (13) degrees .

Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Physical And Chemical Properties Analysis

The structures of the synthesized heterocycles were confirmed using NMR spectroscopy . The products were recrystallized from dimethylformamide to afford samples suitable for structural determination via single-crystal diffraction .

Scientific Research Applications

- Benzofuran derivatives exhibit promising anti-tumor properties. Researchers have identified several compounds with potent anti-cancer effects, including inhibition of tumor cell growth and metastasis . Further investigations into the specific mechanisms underlying this activity are ongoing.

- Some benzofuran derivatives, including those containing the described structure, demonstrate antibacterial activity. These compounds may serve as leads for developing novel antibiotics or combating drug-resistant bacterial strains .

- Benzofuran compounds possess antioxidant properties, which are crucial for protecting cells from oxidative stress and preventing various diseases. The hydrochloride derivative may contribute to antioxidant defense mechanisms .

- The recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus (HCV) activity. Researchers are exploring its potential as an effective therapeutic drug for HCV .

- Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed as anticancer agents. These compounds show promise in inhibiting cancer cell proliferation and inducing apoptosis .

- Researchers have discovered innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling facilitates the construction of complex benzofuran ring systems .

- Benzofuran compounds are ubiquitous in nature and are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery .

- Investigating the relationship between the bioactivities of benzofuran derivatives and their chemical structures is essential. Researchers explore how specific modifications impact biological effects, aiding in the design of optimized compounds .

Anti-Tumor Activity

Antibacterial Potential

Anti-Oxidative Effects

Anti-Viral Applications

Anticancer Agents

Synthetic Methods and Ring Construction

Natural Product Sources

Structure-Activity Relationship (SAR)

Mechanism of Action

Target of Action

The compound “Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a derivative of benzofuran, a class of compounds that have been identified as having a wide range of biological and pharmacological applications . Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have also been found to be efficient antimicrobial agents .

Mode of Action

Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in the field of drug discovery . They are active toward different clinically approved targets .

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The wide range of biological activities of benzofuran derivatives suggests that they may be influenced by a variety of environmental factors .

Future Directions

properties

IUPAC Name |

1-benzofuran-2-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S.ClH/c24-18-7-5-16(6-8-18)19-15-30-22(25-19)14-26-9-11-27(12-10-26)23(28)21-13-17-3-1-2-4-20(17)29-21;/h1-8,13,15H,9-12,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDMXADAOCCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3015088.png)

![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)